(2,2,2-Trifluoroacetyl)-D-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2,2-Trifluoroacetyl)-D-tyrosine is a fluorinated derivative of D-tyrosine, an amino acid. The introduction of the trifluoroacetyl group significantly alters the physical and chemical properties of the parent compound, making it a valuable molecule in various scientific and industrial applications. The trifluoroacetyl group is known for its high electronegativity, stability, and lipophilicity, which can enhance the biological activity and metabolic stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,2,2-Trifluoroacetyl)-D-tyrosine typically involves the reaction of D-tyrosine with trifluoroacetic anhydride or trifluoroacetyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under mild conditions. The process can be summarized as follows:
- Dissolve D-tyrosine in an appropriate solvent.
- Add trifluoroacetic anhydride or trifluoroacetyl chloride to the solution.
- Stir the reaction mixture at room temperature or slightly elevated temperatures.
- Isolate the product by filtration or extraction, followed by purification using techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: (2,2,2-Trifluoroacetyl)-D-tyrosine can undergo various chemical reactions, including:
Oxidation: The phenolic group in the tyrosine moiety can be oxidized to form quinones.
Reduction: The trifluoroacetyl group can be reduced to a hydroxyl group under specific conditions.
Substitution: The trifluoroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted tyrosine derivatives.
Scientific Research Applications
(2,2,2-Trifluoroacetyl)-D-tyrosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its unique properties.
Medicine: Investigated for its potential as a drug candidate or a drug delivery agent, owing to its enhanced stability and bioactivity.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials with specific properties
Mechanism of Action
The mechanism of action of (2,2,2-Trifluoroacetyl)-D-tyrosine involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can enhance the binding affinity of the compound to enzymes or receptors, thereby modulating their activity. The compound may also influence cellular signaling pathways and metabolic processes, leading to various biological effects .
Comparison with Similar Compounds
(2,2,2-Trifluoroacetyl)-L-tyrosine: A similar compound with the L-configuration of tyrosine.
Trifluoroacetylated amino acids: Other amino acids modified with the trifluoroacetyl group, such as (2,2,2-Trifluoroacetyl)-L-phenylalanine.
Uniqueness: (2,2,2-Trifluoroacetyl)-D-tyrosine is unique due to its specific stereochemistry (D-configuration) and the presence of the trifluoroacetyl group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications .
Properties
Molecular Formula |
C11H10F3NO4 |
---|---|
Molecular Weight |
277.20 g/mol |
IUPAC Name |
(2R)-3-(4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid |
InChI |
InChI=1S/C11H10F3NO4/c12-11(13,14)10(19)15-8(9(17)18)5-6-1-3-7(16)4-2-6/h1-4,8,16H,5H2,(H,15,19)(H,17,18)/t8-/m1/s1 |
InChI Key |
MSIICIIOIIEGNY-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)NC(=O)C(F)(F)F)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.